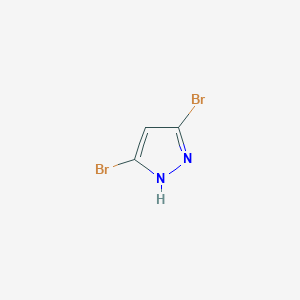

3,5-dibromo-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dibromo-1H-pyrazole is a chemical compound with the molecular formula C3H2Br2N2 . It belongs to the group of c1-c6 alkoxy . It has been shown to be a solid catalyst for copolymerization reactions and has also been used in the synthesis of polymers with ethyl groups, hydroxyl groups, and active methylene groups .

Synthesis Analysis

The synthesis of this compound involves treating this compound-4-carboxylic acid with trifluorosulfonic anhydride to yield sulphonate. The bromo-benzene is then treated with bromine water, the corresponding Grignard reagent is prepared, and then the benzene ring is hydrolyzed to yield the product .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms . The average mass of the molecule is 225.869 Da and the monoisotopic mass is 223.858459 Da .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 321.8±22.0 °C and a predicted density of 2.419±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Fluorescent Pyrazoles Synthesis

3,5-Dibromo-1H-pyrazole derivatives are synthesized using a one-pot three-component process, producing highly fluorescent pyrazoles. These compounds exhibit unique electronic properties and can be used in fluorescence spectroscopy, with potential applications in chemical sensing and molecular imaging (Willy & Müller, 2008).

Antiproliferative Agents

Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives synthesized from this compound show significant antiproliferative effects, especially against breast cancer and leukemia cells. These derivatives could be potential small molecule inhibitors for cancer treatment, showcasing the importance of this compound in medicinal chemistry (Ananda et al., 2017).

Organic Synthesis and Catalysis

This compound is utilized in the synthesis of various organic compounds, such as the facile one-pot synthesis of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols, demonstrating its utility in organic synthesis and catalysis (Raji Reddy et al., 2013).

Ligand Design for Bimetallic Complexes

This compound serves as a starting material for the synthesis of multifunctional pyrazole compounds. These compounds act as ligand scaffolds for the assembly of bimetallic complexes, important in coordination chemistry and material science (Röder et al., 2001).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been explored for their anti-diabetic properties. The synthesis of benzimidazole-pyrazoline hybrid molecules and their evaluation as α-glucosidase inhibitors highlight the medicinal relevance of these compounds (Ibraheem et al., 2020).

Multidrug-Resistant Bacterial Infections

Synthesized 5-amino functionalized pyrazole derivatives, based on this compound, have shown moderate activity against multidrug-resistant bacterial strains, particularly in the Staphylococcus genus. These findings suggest their potential in developing new antibacterial agents (Brullo et al., 2022).

Structural and Electronic Studies

This compound derivatives are also key in structural and electronic studies, providing insights into molecular geometry, vibrational frequencies, and chemical shift values. These studies are essential in understanding the properties of these compounds at a fundamental level (Evecen et al., 2016).

Safety and Hazards

Future Directions

Pyrazole-containing compounds, such as 3,5-dibromo-1H-pyrazole, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Target of Action

Pyrazole, a similar compound, has been reported to interact with estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .

Mode of Action

It’s known that pyrazoles, due to the presence of two dissimilar and adjacent nitrogen atoms, can simultaneously donate and accept hydrogen bonds, favoring the establishment of intermolecular interactions . This property might influence the interaction of 3,5-dibromo-1H-pyrazole with its targets.

Biochemical Pathways

It’s known that pyrazoles can participate in proton transfer processes , which could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may have specific stability and storage requirements that could impact its bioavailability.

Result of Action

It has been shown to be a solid catalyst for copolymerization reactions and has been used in the synthesis of polymers with ethyl groups, hydroxyl groups, and active methylene groups .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability and efficacy may be affected by temperature, as it requires storage in an inert atmosphere at 2-8°C .

Properties

IUPAC Name |

3,5-dibromo-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFIWKBFQXGMJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67460-86-0 |

Source

|

| Record name | 3,5-dibromo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2891474.png)

![N-(3-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2891477.png)

![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2891478.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2891479.png)

![3-(3-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2891480.png)

![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)